2,3-Dichlorobenzyl alcohol

Chemical Synthesis Material Handling Solid-State Chemistry

Procure 2,3-dichlorobenzyl alcohol (CAS 38594-42-2) for applications demanding the precise 2,3-substitution pattern. Its high melting point (85–88°C) guarantees a free-flowing powder at ambient temperature, eliminating caking in automated dispensers—a critical advantage over low-melting isomers such as 3,4-DCBA (mp 35–39°C). Documented as a key building block in protected sialic acid derivative and complex glycoside synthesis, where alternative isomers are chemically infeasible. Also employed in lactaldehyde dehydrogenase pathway studies via covalent zinc-active-site binding. Insist on certified ≥98% purity for reproducible results.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 38594-42-2
Cat. No. B150960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzyl alcohol
CAS38594-42-2
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)CO
InChIInChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
InChIKeySTVBVTWXWZMRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichlorobenzyl Alcohol (CAS 38594-42-2) Procurement and Differentiation Overview


2,3-Dichlorobenzyl alcohol is a chlorinated benzyl alcohol derivative with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol [1]. It is a solid with a melting point of 85-88 °C and is characterized by its specific 2,3-substitution pattern on the aromatic ring [1]. While it is recognized as a mild antiseptic [2], its primary industrial and research relevance stems from its utility as a chemical intermediate, particularly in the synthesis of complex glycosides . This guide focuses on the verifiable, quantifiable differentiation of the 2,3-isomer from its closely related analogs to inform scientific selection and procurement.

Why 2,3-Dichlorobenzyl Alcohol Cannot Be Substituted by Its Common Isomers


The dichlorobenzyl alcohol compound class comprises several positional isomers (2,3-; 2,4-; 2,6-; 3,4-; etc.), each with distinct physical properties and functional behaviors that directly impact their suitability for specific applications. Procurement or experimental substitution of one isomer for another is not scientifically sound without rigorous justification, as the pattern of chlorine substitution dictates key physicochemical parameters [1]. For instance, melting point differences of over 20°C between isomers can alter solid-state behavior and handling in manufacturing [2]. Furthermore, a specific isomer's ability to act as a synthetic intermediate, e.g., in forming a target glycoside derivative , is determined by the precise steric and electronic environment of the 2,3-substitution pattern, which cannot be replicated by the 2,4- or 3,4- analogs .

Quantitative Differentiation Evidence for 2,3-Dichlorobenzyl Alcohol Selection


Physical State and Handling: 2,3-Dichlorobenzyl Alcohol Solid Phase Stability at Ambient Temperature

2,3-Dichlorobenzyl alcohol exists as a solid at room temperature, a key differentiator from the 3,4-dichlorobenzyl alcohol isomer, which is a liquid or low-melting solid. This physical state difference impacts handling, storage, and formulation in industrial and laboratory settings [1]. The 2,3-isomer has a melting point of 85-88°C , compared to a melting point of 35-39°C for the 3,4-isomer and 55-58°C for the 2,4-isomer .

Chemical Synthesis Material Handling Solid-State Chemistry

Enzymatic Inhibition: 2,3-Dichlorobenzyl Alcohol as a Specific Lactaldehyde Dehydrogenase Inhibitor

2,3-Dichlorobenzyl alcohol exhibits a specific mechanism of action as a covalent inhibitor of the zinc-dependent enzyme lactaldehyde dehydrogenase . This inhibition is not a general property of all dichlorobenzyl alcohols but is directly linked to the 2,3-substitution pattern which facilitates covalent binding to the active site zinc atom .

Biochemistry Enzymology Metabolic Research

Synthetic Utility: 2,3-Dichlorobenzyl Alcohol as a Specialized Glycoside Building Block

2,3-Dichlorobenzyl alcohol is a specific reagent used in the multi-step synthesis of protected sialic acid glycosides, such as methyl [2,3-dichlorobenzyl 4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-5-(2-nitrophenylsulfonamido)-D-glycero-α-D-galacto-2-nonulopyranosid]onate . This application is based on the specific 2,3-dichlorobenzyl group serving as a temporary protecting group or as a key structural element in the target molecule .

Organic Synthesis Carbohydrate Chemistry Medicinal Chemistry

Optimal Application Scenarios for 2,3-Dichlorobenzyl Alcohol Procurement


Solid-Phase Synthesis and Automated Dispensing

Procure 2,3-dichlorobenzyl alcohol for applications requiring a free-flowing powder at ambient temperature. Its high melting point (85-88°C) ensures it will not melt, cake, or stick in automated weighing systems or solid-phase peptide synthesizers, a critical advantage over the low-melting 3,4-isomer (mp 35-39°C) which may require refrigerated storage and handling to maintain its solid state.

Mechanistic Studies of Aldehyde Dehydrogenase Inhibition

Select 2,3-dichlorobenzyl alcohol as a research tool for studying lactaldehyde dehydrogenase pathways. Its documented mechanism of covalent inhibition by binding to the enzyme's active site zinc atom offers a defined molecular target for biochemical assays, in contrast to the less specific, membrane-active mechanism proposed for other isomers like 2,4-DCBA.

Advanced Carbohydrate and Glycoside Synthesis

Source 2,3-dichlorobenzyl alcohol for use in the specific synthesis of protected sialic acid derivatives and related complex glycosides . This documented application establishes the 2,3-isomer as a necessary building block in these synthetic routes, where substitution with a 2,4- or 3,4-dichlorobenzyl alcohol would be chemically infeasible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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